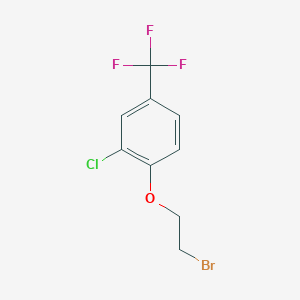
tert-Butyl 3-(3-bromo-4-chlorophenoxy)azetidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 3-(3-bromo-4-chlorophenoxy)azetidine-1-carboxylate: is an organic compound that belongs to the class of azetidines. This compound is characterized by the presence of a tert-butyl ester group, a bromine atom, and a chlorine atom attached to a phenoxy group, which is further connected to an azetidine ring. The molecular formula of this compound is C14H17BrClNO2, and it has a molecular weight of 346.65 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(3-bromo-4-chlorophenoxy)azetidine-1-carboxylate typically involves the reaction of 3-(3-bromo-4-chlorophenoxy)azetidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromine atom in tert-Butyl 3-(3-bromo-4-chlorophenoxy)azetidine-1-carboxylate can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The phenoxy group can be oxidized to form quinones or other oxidized derivatives under appropriate conditions.
Reduction Reactions: The compound can undergo reduction reactions to remove the halogen atoms or reduce the ester group to an alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed:
- Substitution reactions yield various substituted azetidine derivatives.
- Oxidation reactions produce oxidized phenoxy derivatives.
- Reduction reactions yield reduced azetidine derivatives .
科学的研究の応用
Chemistry: tert-Butyl 3-(3-bromo-4-chlorophenoxy)azetidine-1-carboxylate is used as a building block in organic synthesis. It is employed in the synthesis of complex molecules and as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of halogenated azetidines on biological systems. It serves as a model compound to investigate the interactions of halogenated organic molecules with enzymes and receptors .
Medicine: The compound is explored for its potential therapeutic applications. It is investigated for its activity against various diseases, including cancer and infectious diseases. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is utilized in the synthesis of polymers, coatings, and other advanced materials .
作用機序
The mechanism of action of tert-Butyl 3-(3-bromo-4-chlorophenoxy)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The presence of halogen atoms enhances its binding affinity and specificity. The azetidine ring provides a rigid framework that facilitates precise interactions with target molecules .
類似化合物との比較
tert-Butyl 3-bromoazetidine-1-carboxylate: Similar structure but lacks the phenoxy group and chlorine atom.
tert-Butyl 3-(4-bromo-2-chlorophenyl)azetidine-1-carboxylate: Similar structure but with different positions of the bromine and chlorine atoms on the phenyl ring.
tert-Butyl bromoacetate: Contains a bromoacetate group instead of the azetidine ring.
Uniqueness: tert-Butyl 3-(3-bromo-4-chlorophenoxy)azetidine-1-carboxylate is unique due to the presence of both bromine and chlorine atoms on the phenoxy group, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
tert-butyl 3-(3-bromo-4-chlorophenoxy)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrClNO3/c1-14(2,3)20-13(18)17-7-10(8-17)19-9-4-5-12(16)11(15)6-9/h4-6,10H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVJDJDJGWIBIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=CC(=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromo-5-methoxy-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B8169185.png)
![6-Bromo-3-ethyl-5-methoxybenzo[d]oxazol-2(3H)-one](/img/structure/B8169186.png)
![6-Bromo-3-isobutyl-5-methoxybenzo[d]oxazol-2(3H)-one](/img/structure/B8169196.png)




![4-[2-Chloro-4-(trifluoromethyl)phenoxy]piperidine](/img/structure/B8169232.png)




